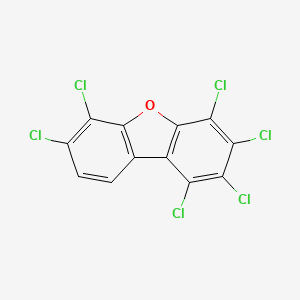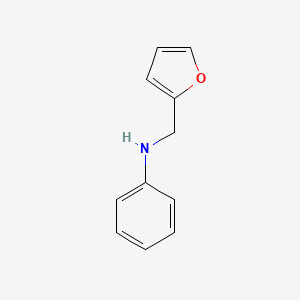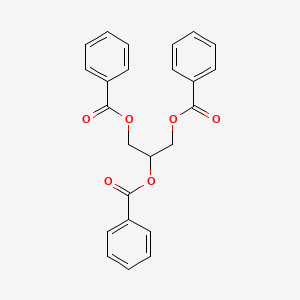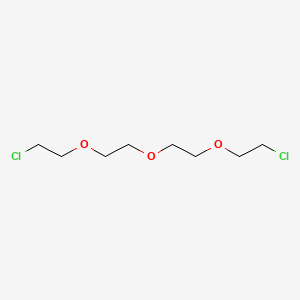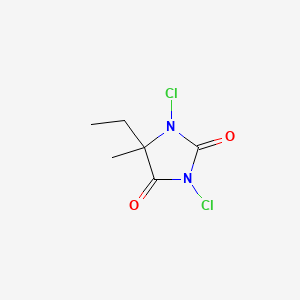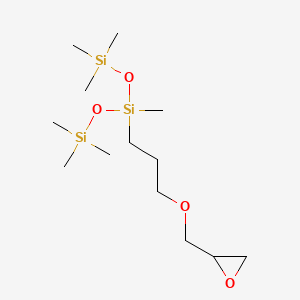
Diproxadol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diproxadol is a chemical compound with the molecular formula C12H14ClNO4 It is known for its various applications in scientific research and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diproxadol involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. One common method involves the use of Grignard reagents, which are highly reactive and useful in organic synthesis . The reaction conditions often require an inert atmosphere and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Diproxadol undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Diproxadol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its therapeutic potential and pharmacological properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of Diproxadol involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
Diproxadol can be compared with other compounds that have similar structures or functions, such as:
Dipyridamole: A phosphodiesterase inhibitor used to prevent thromboembolic events.
Adenosine: A nucleoside involved in energy transfer and signal transduction.
Uniqueness
What sets this compound apart is its specific chemical structure and the unique set of reactions it undergoes. Its versatility in various applications makes it a valuable compound in both research and industry.
Conclusion
This compound is a multifaceted compound with significant importance in scientific research and industrial applications. Its synthesis, chemical reactions, and mechanism of action provide a foundation for its diverse uses in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
52042-24-7 |
|---|---|
Fórmula molecular |
C12H14ClNO4 |
Peso molecular |
271.69 g/mol |
Nombre IUPAC |
6-chloro-4-(2,3-dihydroxypropyl)-2-methyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C12H14ClNO4/c1-7-12(17)14(5-9(16)6-15)10-4-8(13)2-3-11(10)18-7/h2-4,7,9,15-16H,5-6H2,1H3 |
Clave InChI |
YIAHFLWLLVEPPS-UHFFFAOYSA-N |
SMILES |
CC1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CC(CO)O |
SMILES canónico |
CC1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




